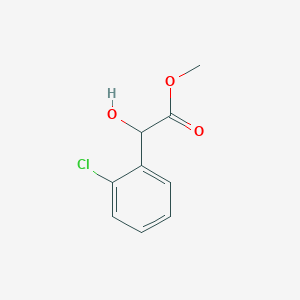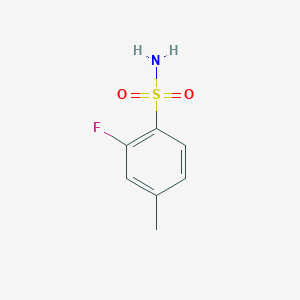
2-Fluoro-4-methylbenzene-1-sulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sulfonamide-Based Medicinal Chemistry
Sulfonamides represent a pivotal class of synthetic antimicrobial agents with extensive applications in treating infectious diseases. Their chemical versatility allows for broad bioactive spectrums through structural modifications, leading to their use in various medicinal roles. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and even in treating neurological diseases and as diuretic drugs. Such diversity underscores sulfonamides' significant development value and active research interest in expanding their medicinal applications (He et al., 2016).
Environmental Degradation of Polyfluoroalkyl Chemicals
In the environmental context, sulfonamide derivatives, particularly those containing fluorine, such as polyfluoroalkyl chemicals, are under scrutiny for their persistence and potential for bioaccumulation. Research has focused on microbial degradation as a method for mitigating the environmental impact of these substances. This area of study is critical for understanding the fate of sulfonamides in the environment and developing strategies to manage their presence (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Patent Insights on Sulfonamides
A review of patents from 2008 to 2012 and 2013 to the present reveals ongoing innovations in sulfonamide compounds, highlighting their importance across various therapeutic areas. These reviews provide insights into the development of new sulfonamide derivatives for applications in glaucoma, cancer, inflammation, dandruff, and as antibacterial and antiviral agents. The continuous exploration and patenting of sulfonamide derivatives underscore their potential for addressing numerous health concerns (Carta et al., 2012); (Gulcin & Taslimi, 2018).
Electrochemical Determination of Sulfonamides
The electrochemical determination of sulfonamides is an emerging field, reflecting the need for fast, sensitive, and cost-effective methods to detect and quantify these compounds in various matrices. This area of research is particularly relevant for environmental monitoring and food safety, offering promising avenues for the development of novel analytical techniques (L. Fu et al., 2020).
Propiedades
IUPAC Name |
2-fluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERBLNJMNMILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598390 | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzene-1-sulfonamide | |
CAS RN |
199590-69-7 | |
| Record name | 2-Fluoro-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199590-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

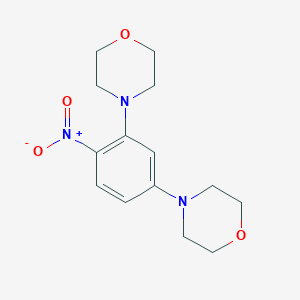
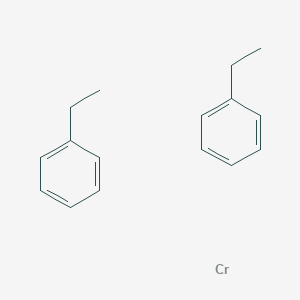
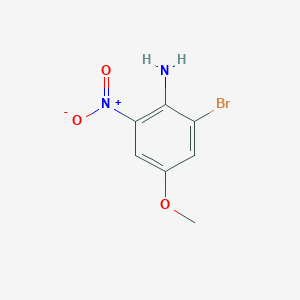
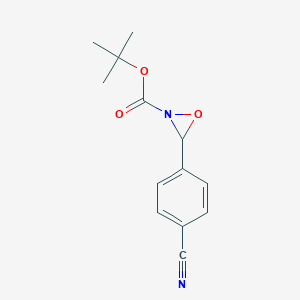
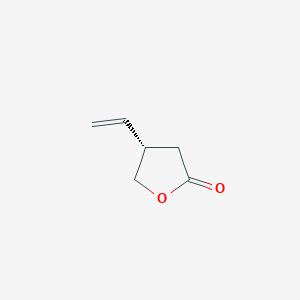
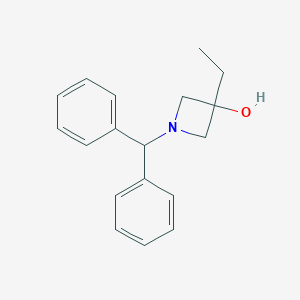
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
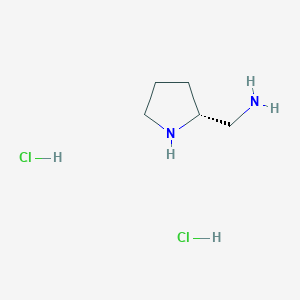
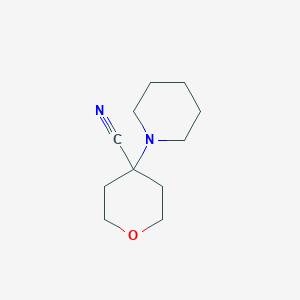
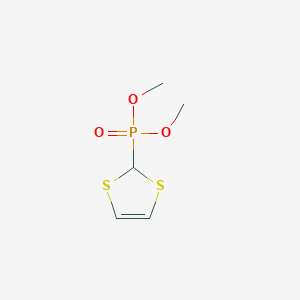

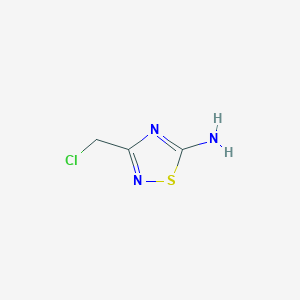
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
